molecular formula C19H17ClN6O3 B15002909 2-{4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide

2-{4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide

Cat. No.: B15002909
M. Wt: 412.8 g/mol
InChI Key: WZPFNYPNFGOWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(6-Chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture combining a chloropyridazine moiety with a dihydropyrazolopyridine core, linked via a phenoxyacetamide group. The 6-chloropyridazine component is a privileged structure in pharmaceutical research, known for its ability to engage in key hydrogen bonding interactions with biological targets . The fused pyrazolopyridine system is a scaffold of high interest for its potential in developing kinase inhibitors and other therapeutic agents . The presence of the acetamide linker enhances the molecule's solubility profile and provides a handle for further structural modification, aiming to improve physicochemical properties and target binding affinity . This compound is intended for research applications only, including as a reference standard in analytical studies, a key intermediate in the synthesis of novel bioactive molecules, and a candidate for high-throughput screening against various enzymatic targets. Researchers exploring treatments for metabolic disorders, cardiovascular diseases, and thyroid-related conditions may find this compound particularly valuable, given the documented activity of similar pyridazinone and pyrazole derivatives in these areas . Strictly for research use. Not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H17ClN6O3

Molecular Weight

412.8 g/mol

IUPAC Name

2-[4-[1-(6-chloropyridazin-3-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy]acetamide

InChI

InChI=1S/C19H17ClN6O3/c1-10-18-13(11-2-4-12(5-3-11)29-9-15(21)27)8-17(28)22-19(18)26(25-10)16-7-6-14(20)23-24-16/h2-7,13H,8-9H2,1H3,(H2,21,27)(H,22,28)

InChI Key

WZPFNYPNFGOWES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC(=O)N)C4=NN=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chloropyridazinyl Intermediate: This step involves the chlorination of pyridazine to form the 6-chloropyridazin-3-yl intermediate.

    Synthesis of the Pyrazolopyridinyl Core: The pyrazolopyridinyl core is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The chloropyridazinyl intermediate is then coupled with the pyrazolopyridinyl core under specific conditions to form the desired compound.

    Phenoxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety.

    Reduction: Reduction reactions can occur at the chloropyridazinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products.

Scientific Research Applications

2-{4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{4-[1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Key Observations:

Core Scaffold Differences : The target compound’s pyrazolo-pyridine core distinguishes it from benzimidazole-based analogs (e.g., 3ae, 3af) or chromen-4-one derivatives (). The pyrazolo-pyridine system may enhance binding to kinases or GPCRs due to its rigidity and hydrogen-bonding capacity.

Substituent Effects : The 6-chloropyridazine group in the target compound likely improves electron-withdrawing properties and metabolic stability compared to methoxy or trifluoroethoxy substituents in analogs like 3ag or 3ah .

Pharmacological Potential: While direct activity data for the target compound are absent, structurally related phenoxy acetamides exhibit diverse activities: Anticancer: Sulfonyl benzimidazole derivatives (e.g., 3ae, 3af) show cytotoxicity in vitro . Analgesic/Anti-inflammatory: N,N-diphenyl acetamides with chalcone moieties () demonstrate significant anti-inflammatory effects . Kinase Inhibition: Pyridyl acetamides (e.g., 3j, 3k) and chromen-4-one hybrids () target kinase pathways .

Structural Characterization

The target compound’s characterization likely employs ¹H-NMR and mass spectrometry, as seen in analogs (e.g., 3j, 3k in ; δ 2.21–8.75 ppm for pyridyl acetamides) .

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers validate intermediate purity?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and coupling reactions. For example, similar pyrazolo-pyridine derivatives are synthesized by reacting chloroacetamide intermediates with substituted phenols under basic conditions (e.g., K₂CO₃ in acetone) . Intermediate purity should be validated using HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, Rf tracking). Mass spectrometry (ESI-MS) is critical for confirming molecular weights of intermediates .

Q. Which spectroscopic techniques are most effective for structural elucidation?

A combination of ¹H/¹³C NMR (e.g., δ 6.5–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) is essential. For stereochemical confirmation, NOESY experiments can resolve spatial arrangements in the pyrazolo-pyridine core. IR spectroscopy (e.g., 1650–1750 cm⁻¹ for amide C=O) helps confirm functional groups .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize target-based assays (e.g., enzyme inhibition using fluorescence polarization) and cell viability assays (MTT or resazurin reduction in cancer/primary cell lines). Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations via nonlinear regression) .

Q. What methods are recommended for assessing compound purity and stability?

Employ reversed-phase HPLC (e.g., 90:10 acetonitrile/water, 1 mL/min flow rate) with UV detection (254 nm). Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products, analyzed via LC-MSⁿ .

Advanced Research Questions

Q. How can researchers optimize reaction yields using design of experiments (DOE)?

Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2⁴⁻¹ design can identify critical factors for cyclization steps. Response surface methodology (RSM) then optimizes conditions, reducing trial runs by 50–70% . Post-optimization, validate reproducibility across three batches .

Q. What computational strategies improve SAR understanding for pyrazolo-pyridine derivatives?

Use density functional theory (DFT) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can predict binding modes. Combine with MD simulations (NAMD, 100 ns trajectories) to assess stability of ligand-receptor complexes .

Q. How to resolve contradictions in SAR data for analogs with similar substituents?

Perform meta-analysis of bioactivity data using hierarchical clustering (e.g., Ward’s method) to group compounds by efficacy profiles. Confounding factors (e.g., solubility differences) are identified via partial least squares (PLS) regression. Validate hypotheses by synthesizing focused libraries with controlled variables (e.g., logP ± 0.5) .

Q. What mechanistic insights can be gained from studying degradation pathways?

Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed amide bonds or oxidized pyridazine rings). Kinetic studies under varied pH/temperature conditions reveal rate-limiting steps. For example, Arrhenius plots (Eₐ calculation) can predict shelf-life under storage conditions .

Q. Which formulation strategies enhance solubility without compromising activity?

Screen co-solvents (PEG 400, cyclodextrins) via phase solubility diagrams. Nanocrystal formulations (wet milling, particle size <500 nm) improve dissolution rates. Assess bioavailability in rodent models (AUC₀–₂₄h comparisons) .

Q. How can green chemistry principles be applied to its synthesis?

Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps. Catalytic asymmetric methods (e.g., organocatalysts for chirality induction) reduce waste. Monitor E-factors (kg waste/kg product) and aim for reductions >40% via solvent recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.